molecular formula C13H18ClNO B215691 2-(4-chlorophenyl)-N-(pentan-2-yl)acetamide

2-(4-chlorophenyl)-N-(pentan-2-yl)acetamide

Cat. No.: B215691
M. Wt: 239.74 g/mol
InChI Key: BNRDXCWHFAVAPC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(pentan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(pentan-2-yl)acetamide typically involves the reaction of 4-chloroaniline with 1-methylbutylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-chloroaniline is reacted with acetic anhydride to form 4-chloroacetanilide.

    Step 2: 4-chloroacetanilide is then reacted with 1-methylbutylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(pentan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-(pentan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(pentan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(1-methylpropyl)acetamide
  • 2-(4-chlorophenyl)-N-(1-ethylbutyl)acetamide
  • 2-(4-chlorophenyl)-N-(1-methylpentyl)acetamide

Uniqueness

2-(4-chlorophenyl)-N-(pentan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-pentan-2-ylacetamide

InChI

InChI=1S/C13H18ClNO/c1-3-4-10(2)15-13(16)9-11-5-7-12(14)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)

InChI Key

BNRDXCWHFAVAPC-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)CC1=CC=C(C=C1)Cl

Canonical SMILES

CCCC(C)NC(=O)CC1=CC=C(C=C1)Cl

Origin of Product

United States

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